molecular formula C19H20N2O3 B7351941 2-(3-acetamidophenyl)-N-[(1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetamide

2-(3-acetamidophenyl)-N-[(1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetamide

Cat. No. B7351941
M. Wt: 324.4 g/mol
InChI Key: VLOIQVVFRBORLT-IEBWSBKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-acetamidophenyl)-N-[(1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetamide, also known as L-THP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. L-THP is a synthetic derivative of tetrahydroisoquinoline and has been found to have various biochemical and physiological effects.

Scientific Research Applications

2-(3-acetamidophenyl)-N-[(1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetamide has been found to have potential therapeutic applications in various fields of scientific research. In the field of neuroscience, this compound has been found to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. This compound has also been found to have anti-inflammatory effects, which can be useful in the treatment of inflammatory diseases. Furthermore, this compound has been found to exhibit anti-cancer properties and can induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 2-(3-acetamidophenyl)-N-[(1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetamide is not fully understood, but it is believed to act on multiple targets in the body. This compound has been found to activate the Nrf2 pathway, which is responsible for regulating oxidative stress and inflammation. This compound has also been found to inhibit the NF-κB pathway, which is responsible for regulating inflammation and immune responses. Additionally, this compound has been found to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. This compound has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect cells from oxidative damage. This compound has also been found to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which can reduce inflammation in the body. Furthermore, this compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 2-(3-acetamidophenyl)-N-[(1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetamide for lab experiments is its stability and high purity. This compound can be synthesized in high purity, which is important for reproducibility in lab experiments. Additionally, this compound has been found to be stable in various conditions, which makes it suitable for long-term storage. One limitation of this compound for lab experiments is its solubility. This compound is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 2-(3-acetamidophenyl)-N-[(1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetamide. One direction is to further investigate the mechanism of action of this compound. Understanding the specific targets and pathways that this compound acts on can provide insight into its therapeutic potential. Another direction is to investigate the potential of this compound in combination with other drugs or therapies. This compound has been found to have synergistic effects with some drugs, which can enhance its therapeutic potential. Additionally, further research is needed to investigate the potential of this compound in the treatment of specific diseases, such as cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-(3-acetamidophenyl)-N-[(1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetamide involves the condensation of 3-acetamidophenylacetic acid with (1R,2R)-1-aminoindane in the presence of a coupling agent. The resulting product is then reduced with sodium borohydride to yield this compound. This synthesis method has been found to be efficient and yields high purity this compound.

properties

IUPAC Name

2-(3-acetamidophenyl)-N-[(1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-12(22)20-15-7-4-5-13(9-15)10-18(23)21-17-11-14-6-2-3-8-16(14)19(17)24/h2-9,17,19,24H,10-11H2,1H3,(H,20,22)(H,21,23)/t17-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOIQVVFRBORLT-IEBWSBKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CC(=O)NC2CC3=CC=CC=C3C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=CC(=C1)CC(=O)N[C@@H]2CC3=CC=CC=C3[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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